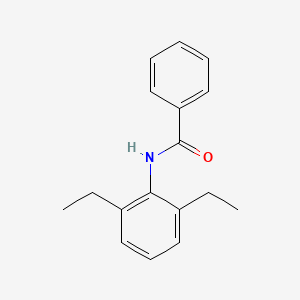

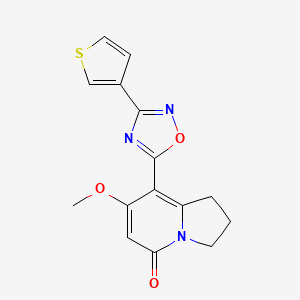

![molecular formula C20H19F3N4O2S B2615688 N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 391938-08-2](/img/structure/B2615688.png)

N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

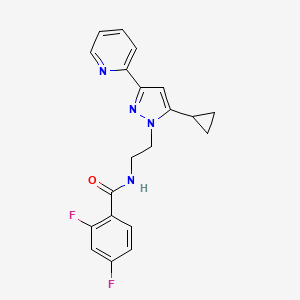

“N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a type of compound that has a benzene ring attached to an amide group . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring. The compound also has a methoxy group (OCH3) and a trifluoromethyl group (CF3), which can significantly affect its chemical properties and biological activity.

Scientific Research Applications

Synthesis Techniques :

- A study by Moreno-Fuquen et al. (2019) discussed an efficient approach for the regioselective synthesis of a related compound, highlighting the strategic use of heterocyclic amide as an intermediate. This process involved microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, demonstrating an innovative method in the synthesis of triazole derivatives.

Photophysical Properties :

- The research by Padalkar et al. (2015) explored novel triazole derivatives for their blue-emitting fluorophore properties. Their absorption, emission, and quantum yields were evaluated in various solvents. This study is significant for the development of new materials for optoelectronic applications.

Antimicrobial Activities :

- Bektaş et al. (2007) investigated the antimicrobial activities of new 1,2,4-triazole derivatives. Some compounds displayed good to moderate activities against test microorganisms, suggesting potential applications in developing new antimicrobial agents. (Bektaş et al., 2007)

Chemokine Receptor Antagonism :

- Procopiou et al. (2013) conducted a study on indazole arylsulfonamides, a class related to the triazole compounds, focusing on their potential as human CCR4 antagonists. This study highlights the importance of such compounds in medicinal chemistry, particularly in immunology. (Procopiou et al., 2013)

DNA Methylation Inhibition :

- A 2018 study by Hovsepyan et al. focused on synthesizing new 1,2,4-triazole thioether derivatives and examining their anti-tumor activity and effect on the methylation level of tumor DNA. This research is crucial for understanding the role of such compounds in cancer therapy. (Hovsepyan et al., 2018)

Antiviral Activities :

- Hebishy et al. (2020) reported on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza H5N1. This indicates the potential use of triazole compounds in combating viral infections. (Hebishy et al., 2020)

Future Directions

Properties

IUPAC Name |

N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4O2S/c1-3-30-19-26-25-17(27(19)15-10-6-7-11-16(15)29-2)12-24-18(28)13-8-4-5-9-14(13)20(21,22)23/h4-11H,3,12H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUIFYRHLAJQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2615616.png)

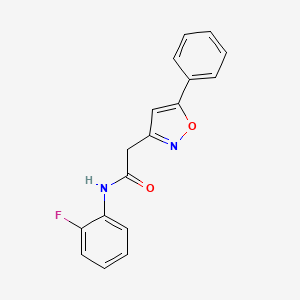

![N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2615617.png)

![N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2615618.png)

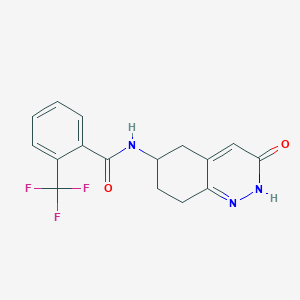

![2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

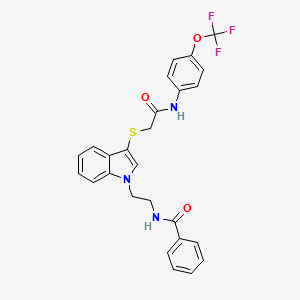

![4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2615623.png)